![molecular formula C21H25N5O3 B2832477 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896845-57-1](/img/structure/B2832477.png)
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methods for Antioxidant Activity
Research into antioxidants and their broad applicability in fields from food engineering to medicine highlights the importance of developing accurate assays for determining antioxidant capacity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and the Ferric Reducing Antioxidant Power (FRAP) test are critical for assessing the antioxidant potential of compounds, including potentially related chemical structures (Munteanu & Apetrei, 2021).
Medicinal Chemistry of Pyrazolopyrimidines
Pyrazolopyrimidines, structurally akin to purines, have been investigated for their therapeutic significance in various diseases, highlighting their bioactivity and potential as medicinal compounds. Such research underscores the importance of structural analogs in drug development (Chauhan & Kumar, 2013).
Synthetic Biology Applications
The development of unnatural base pairs beyond standard Watson-Crick pairs for synthetic biology showcases the utility of imidazo purine derivatives. These efforts aim to expand the genetic alphabet, demonstrating the potential of these compounds in novel biological systems (Saito-Tarashima & Minakawa, 2018).
Enzymatic Catalysis and Industrial Applications
The role of imidazoline and derivatives as corrosion inhibitors exemplifies their industrial relevance. Their chemical structure facilitates adsorption onto metal surfaces, offering protection against corrosion. This application is crucial for maintaining infrastructure and machinery in various industries (Sriplai & Sombatmankhong, 2023).
Enzyme-Redox Mediator Systems for Pollutant Remediation
The combined use of enzymes and redox mediators for the treatment of pollutants highlights the versatility of chemical compounds in enhancing enzymatic degradation of recalcitrant compounds. This approach is promising for environmental remediation efforts (Husain & Husain, 2007).
properties
IUPAC Name |
2-(3-hydroxypropyl)-4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(23(3)21(29)25(19(17)28)11-7-13-27)22-20(26)24(14)12-10-16-8-5-4-6-9-16/h4-6,8-9,27H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKTWPQZFMBSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 4889845 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

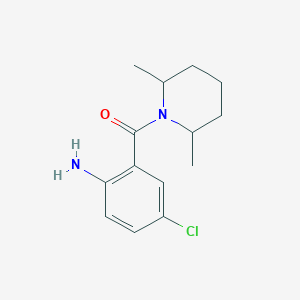

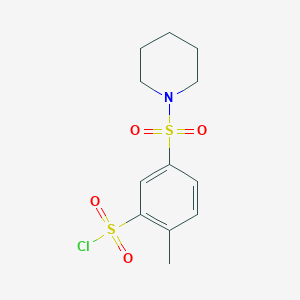
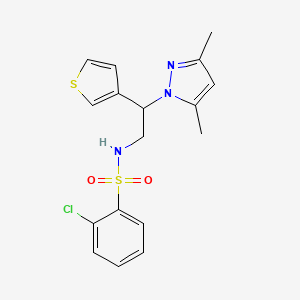

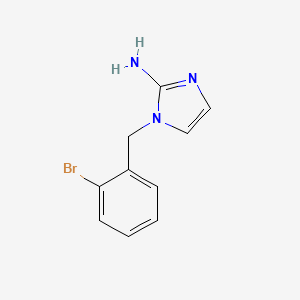

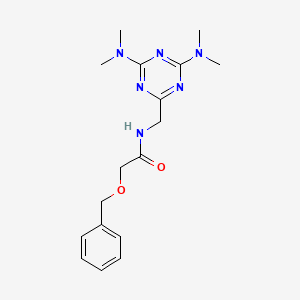
![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)


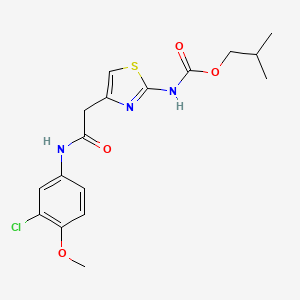
![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2832417.png)